2-Chloro-3-(trifluoromethyl)isonicotinic acid
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Description
2-Chloro-3-(trifluoromethyl)isonicotinic acid, also known as 2C-T-3, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the isonicotinic acid family and is a fluorinated analog of the psychedelic phenethylamine 2C-T-7. 2C-T-3 has been studied for its ability to act as a potent agonist of the serotonin 5-HT2A receptor, and has also been proposed to act as a partial agonist of the 5-HT2C receptor. Additionally, 2C-T-3 has been studied for its potential applications in the treatment of neurological disorders and its ability to modulate the release of certain neurotransmitters.
Scientific Research Applications
Anti-inflammatory Properties
2-Chloro-3-(trifluoromethyl)isonicotinic acid derivatives exhibit notable anti-inflammatory properties. A range of substituted amides and esters of this compound were synthesized, revealing their potential as effective anti-inflammatory agents (Pavlova et al., 2002).
Chemical Behavior and Complex Formation
This compound demonstrates interesting behavior when interacting with various metals. For instance, in certain binuclear ruthenium(IV) complexes, the compound exhibits dynamic behavior, indicating its potential role in forming complex molecular structures (Steed & Tocher, 2018). Additionally, its isomers are investigated for their ability to bind technetium, a radiolabeling element, indicating its significance in nuclear medicine (Meszaros et al., 2011).
Photocatalytic Applications
In the field of photocatalysis, derivatives of 2-Chloro-3-(trifluoromethyl)isonicotinic acid have been explored. A study highlights its use in enhancing the photocatalytic activity for the degradation of methylene blue, signifying its potential in environmental remediation (Zulys et al., 2022).
Biotechnological Applications
In biotechnology, the compound is recognized for its role as a precursor in the synthesis of pesticides and medicines. The conversion of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by specific bacterial strains demonstrates its relevance in biotransformation processes, important for pharmaceutical and agrochemical industries (Jin et al., 2011).
Material Science and Coordination Chemistry
In material science, 2-Chloro-3-(trifluoromethyl)isonicotinic acid derivatives contribute to the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit properties like antiferromagnetism and soft-magnetic behavior, which are crucial for various technological applications (Zhou et al., 2020). Furthermore, its derivatives are involved in modulating the electrical conductivity and nanoprocessing of certain coordination polymers, highlighting its significance in the development of semiconducting materials (Conesa-Egea et al., 2018).
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOFUPESWIQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719942 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)isonicotinic acid | |
CAS RN |
1227587-24-7 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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